2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

Catalog No.
S12868484
CAS No.
M.F
C13H17N5O4S
M. Wt
339.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-p...

Product Name

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

IUPAC Name

(2R,4R,5R)-2-(2-amino-6-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H17N5O4S

Molecular Weight

339.37 g/mol

InChI

InChI=1S/C13H17N5O4S/c1-2-3-23-11-7-10(16-13(14)17-11)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1

InChI Key

GAGKJRJONJAHEK-HRLNAYTHSA-N

Canonical SMILES

C=CCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C=CCSC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is a synthetic compound classified within the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure and function of nucleic acids such as DNA and RNA. This compound features a unique structural arrangement that includes an allyl thio group at the 6-position of the purine base and a beta-D-ribofuranosyl moiety, which contributes to its biological activity and potential therapeutic applications .

, including:

  • Oxidation: It can react with oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
  • Reduction: Common reducing agents such as sodium borohydride may convert it into reduced derivatives.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
  • Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine exhibits significant biological activities, particularly in the context of cancer therapy. It has been identified as a purine nucleoside analog with potential anti-tumor effects, targeting various types of malignancies . The compound's mechanism of action may involve:

  • Enzyme Inhibition: Binding to enzyme active sites and preventing their normal function.
  • Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
  • Nucleic Acid Interference: Binding to DNA or RNA, potentially affecting replication and transcription processes .

The synthesis of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine typically involves multi-step organic reactions:

  • Starting Material: A suitable purine derivative is chosen as the base structure.
  • Alkylation: The allyl group is introduced through an alkylation reaction.
  • Thio Substitution: A thio group is substituted at the 6th position of the purine ring.
  • Glycosylation: The beta-D-ribofuranosyl moiety is attached via a glycosylation reaction.

In industrial settings, these methods may be optimized for large-scale production by adjusting reaction conditions such as temperature and pressure, employing specific catalysts to enhance efficiency, and utilizing purification techniques like crystallization or chromatography .

The primary applications of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine lie in medicinal chemistry and pharmacology. Its role as a purine nucleoside analog makes it particularly valuable in:

  • Cancer Treatment: As an anti-tumor agent targeting malignant lymphatic systems.
  • Research: Studying purine metabolism and developing new therapeutic strategies against various diseases .

Interaction studies have demonstrated that 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine can bind to specific receptors involved in cellular signaling pathways. These studies often assess its binding affinity (K_i values) to different adenosine receptors (A1, A2a, A3), providing insights into its potential efficacy as a therapeutic agent. For instance, modifications on the purine moiety have shown varying selectivity towards these receptors .

Several compounds share structural similarities with 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine. Notable examples include:

Compound NameStructural VariationUnique Features
2-Amino-6-mercapto-9-(beta-D-ribofuranosyl)-9H-purineMercapto group instead of allyl thioMay exhibit different biological properties due to sulfur variation
2-Amino-6-chloro-9-(beta-D-ribofuranosyl)-9H-purineChloro group instead of allyl thioPotentially different reactivity and biological activity compared to allyl thio derivative

Uniqueness

The uniqueness of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine lies in its specific allyl thio substitution. This modification may confer distinct chemical properties and enhance its biological activities compared to other similar compounds, making it a subject of interest for further research in drug development .

XLogP3

0.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

339.10012521 g/mol

Monoisotopic Mass

339.10012521 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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